molecular formula C8H12O4 B2393189 Dimethyl 2-methyl-3-methylidenebutanedioate CAS No. 84819-91-0

Dimethyl 2-methyl-3-methylidenebutanedioate

Cat. No. B2393189
CAS RN: 84819-91-0
M. Wt: 172.18
InChI Key: KXNLSTIZFSBQOW-UHFFFAOYSA-N
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Description

Dimethyl 2-methyl-3-methylidenebutanedioate is a chemical compound with the molecular formula C8H12O4 . It has a molecular weight of 172.18 . It is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12O4/c1-5(7(9)11-3)6(2)8(10)12-4/h6H,1H2,2-4H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Dimethyl 2-methyl-3-methylidenebutanedioate is a liquid at room temperature . It has a molecular weight of 172.18 .

Scientific Research Applications

Chemo-enzymatic Synthesis of Atmospheric Aerosol Precursors

A study conducted by Moen, Ruud, and Anthonsen (2007) demonstrated the chemo-enzymatic synthesis of all isomers of 2-methylbutane-1,2,3,4-tetraol, important contributors to atmospheric aerosols, using dimethyl citraconate. This process involved stereospecific osmium catalyzed oxidation followed by lipase-catalyzed enantioselective resolution and reduction steps (Moen, Ruud, & Anthonsen, 2007).

Methylation and Isomerization in Catalytic Processes

Simonetti, Carr, and Iglesia (2012) explored the acid strength and solvation effects on methylation, hydride transfer, and isomerization rates during catalytic homologation of C1 species. Their findings highlight how these processes can favor the formation of specific hydrocarbon structures, such as isobutane and triptane, from dimethyl ether and related compounds (Simonetti, Carr, & Iglesia, 2012).

Role in Polymerization and Material Science

Flanagan, Kang, Strong, and Waymouth (2015) reported on the dimerization of crotonates into 2-ethylidene-3-methylpentanedioates, providing a sustainable route to difunctional monomers for step-growth polymerizations. This work underscores the potential of dimethyl 2-methyl-3-methylidenebutanedioate derivatives in material science and polymer synthesis (Flanagan, Kang, Strong, & Waymouth, 2015).

Atmospheric Chemistry and Environmental Implications

The synthesis and glass-forming properties of 3-Methylbutane-1,2,3-tricarboxylic acid (3-MBTCA), an atmospheric oxidation product of α-pinene, were studied by Dette, Qi, Schröder, Godt, and Koop (2014). Their research highlights the environmental relevance of dimethyl 2-methyl-3-methylidenebutanedioate derivatives in forming secondary organic aerosols (SOAs) in the atmosphere (Dette, Qi, Schröder, Godt, & Koop, 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302, H315, H319, and H335 , which indicate harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation, respectively .

properties

IUPAC Name

dimethyl 2-methyl-3-methylidenebutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-5(7(9)11-3)6(2)8(10)12-4/h6H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNLSTIZFSBQOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=C)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-methyl-3-methylidenebutanedioate

Synthesis routes and methods

Procedure details

To a solution of (Z)-2-bromomethyl-2-butenedioic acid dimethyl ester (19.3 g) and hexamethylphosphoric acid triamide (70 ml) in diethyl ether (200 ml) was added dropwise methyl magnesium bromide (1.12 M solution in tetrahydrofuran, 100 ml) over 1 hour at −20° C. and stirred for additional 1 hour. To this reaction mixture were added a 6M aqueous solution of hydrochloric acid (18 ml) and a saturated aqueous solution of ammonium chloride (100 ml), and then the mixture was warmed to room temperature and extracted with diethyl ether (200 ml). The resulting organic layer was washed with water twice, followed by a saturated aqueous solution of sodium chloride once, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (eluent: n-hexane/chloroform=1/1 to 0/1) to give the titled compound (9.92 g).
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

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